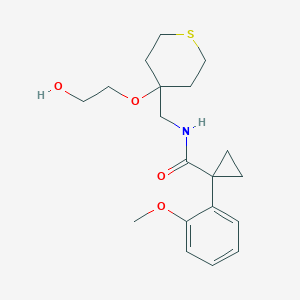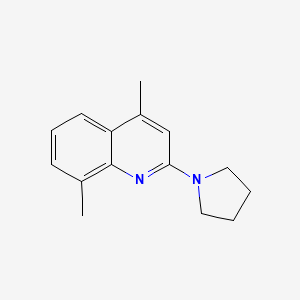
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline
描述
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with two methyl groups at the 4 and 8 positions and a pyrrolidinyl group at the 2 position . The molecular weight of the compound is 157.2117 .科学研究应用
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline has been studied for its potential applications in the field of medicinal chemistry and drug discovery. This compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. Additionally, this compound has been studied for its potential role in the development of novel drugs and therapeutic agents. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. Finally, this compound has been studied for its ability to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
作用机制
The mechanism of action of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is not fully understood. However, it is believed that this compound acts by binding to certain enzymes and receptors, thus modulating their activity. For example, this compound has been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, this compound has been found to bind to certain protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial activities. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. Finally, this compound has been found to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
实验室实验的优点和局限性
The use of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline in laboratory experiments has a number of advantages. This compound is a relatively inexpensive and readily available compound, making it ideal for use in laboratory experiments. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds on biological systems.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, making it difficult to predict its effects in certain biological systems. Additionally, this compound has not been extensively studied, making it difficult to draw conclusions about its potential applications in the field of medicinal chemistry and drug discovery.
未来方向
The potential applications of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline in the field of medicinal chemistry and drug discovery are still largely unexplored. As such, there are a number of potential future directions for research on this compound. For example, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential applications in the development of novel drugs and therapeutic agents. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, such as protein tyrosine phosphatases, as well as its potential to modulate the activity of certain receptors, such as the serotonin receptor. Finally, further research could be conducted to explore the potential of this compound as an anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial agent.
合成方法
The synthesis of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline can be achieved through a variety of methods. One method involves the reaction of 4-methyl-2-quinoline with 1-pyrrolidin-2-one in the presence of a base such as sodium hydroxide. This reaction yields this compound as the product. Other methods for the synthesis of this compound include the reaction of 4-methyl-2-quinoline with 2-pyrrolidinone in the presence of a base, or the reaction of 4-methyl-2-quinoline with 1-pyrrolidine in the presence of a base.
属性
IUPAC Name |
4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGOELTARHIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322000 | |
| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338415-81-9 | |
| Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



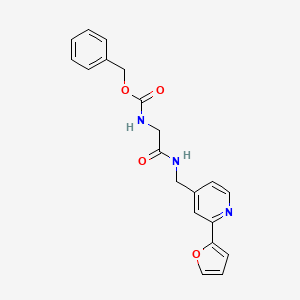
![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)
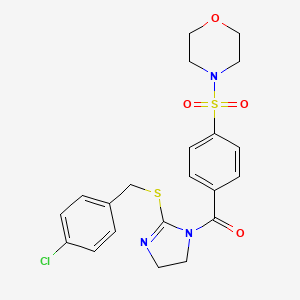
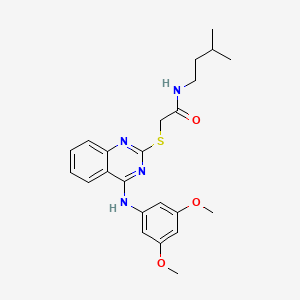

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2902725.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2902726.png)
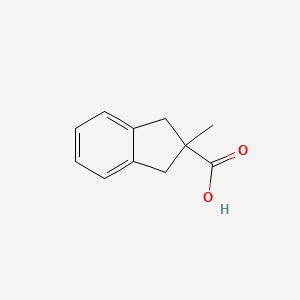
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
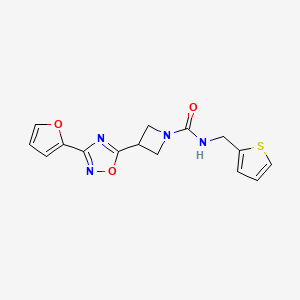
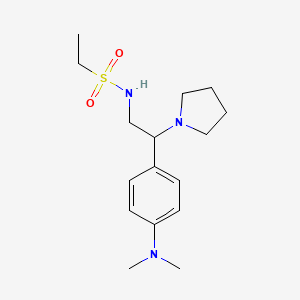
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902735.png)
